![molecular formula C10H13NS B14297300 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole CAS No. 114462-73-6](/img/structure/B14297300.png)
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole is a heterocyclic organic compound that features an indole core with a methylsulfanyl group attached to the methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the alkylation of indole derivatives with methylsulfanyl reagents. For instance, the reaction of indole with methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent indole structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Indole.
Substitution: Halogenated indoles, nitroindoles.
Wissenschaftliche Forschungsanwendungen
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
2-Methylsulfanyl-1,4-dihydropyrimidine: Shares the methylsulfanyl group but has a different core structure.
Methylsulfonylmethane: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole is unique due to its indole core, which is a common motif in many biologically active compounds. This structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
114462-73-6 |
|---|---|
Molekularformel |
C10H13NS |
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
1-(methylsulfanylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NS/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
WBOGAZCAGUUAFM-UHFFFAOYSA-N |
Kanonische SMILES |
CSCN1CCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
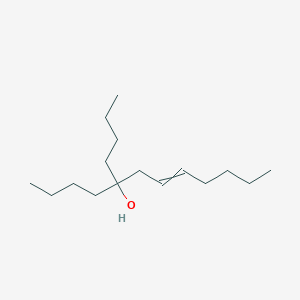
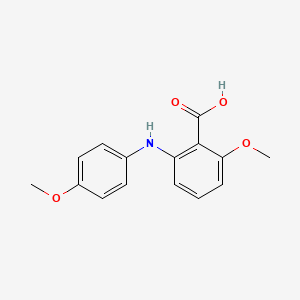
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
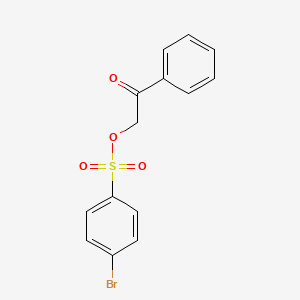

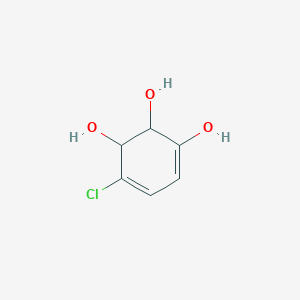
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
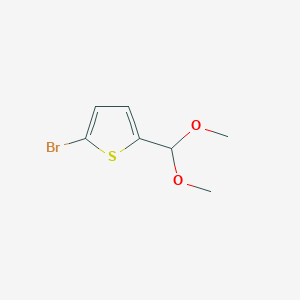
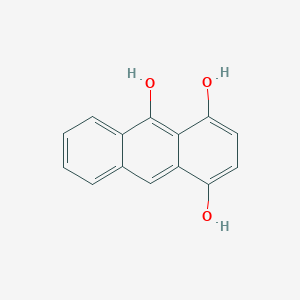
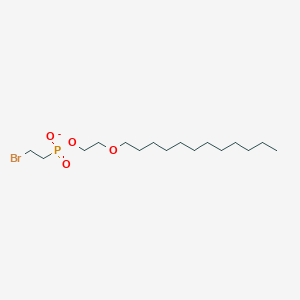
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
